molecular formula C32H60O6 B025901 1-(2-Allyloxyethoxy)octadecane; ethyl prop-2-enoate; 2-methylprop-2-enoic acid CAS No. 109292-17-3

1-(2-Allyloxyethoxy)octadecane; ethyl prop-2-enoate; 2-methylprop-2-enoic acid

Cat. No. B025901
M. Wt: 540.8 g/mol
InChI Key: HLVRJBRPDSSDRC-UHFFFAOYSA-N
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Description

1-(2-Allyloxyethoxy)octadecane, ethyl prop-2-enoate, and 2-methylprop-2-enoic acid are chemical compounds that have garnered significant attention in the scientific community due to their potential applications in various fields.

Mechanism Of Action

The mechanism of action of these compounds varies depending on their application. As surfactants, they reduce the surface tension of liquids, allowing them to mix more easily. In drug delivery systems, they can improve the solubility of drugs, allowing them to be more easily absorbed by the body. In polymerization reactions, they can act as reactive monomers, leading to the formation of polymers with unique properties.

Biochemical And Physiological Effects

The biochemical and physiological effects of these compounds are still being studied. However, some studies have suggested that they may have anti-inflammatory and antioxidant properties. Additionally, they have been shown to have low toxicity, making them potentially useful in various biomedical applications.

Advantages And Limitations For Lab Experiments

One advantage of these compounds is their versatility, as they can be used in a variety of applications. They also have low toxicity, making them safer to handle than some other chemicals. However, their complex synthesis methods and high cost may limit their use in certain lab experiments.

Future Directions

There are several future directions for research involving these compounds. One potential area of study is their use in biomedical applications, such as drug delivery systems or as anti-inflammatory agents. Additionally, further research could investigate their use in polymerization reactions, as well as their potential as surfactants and emulsifiers. Finally, studies could focus on developing more efficient and cost-effective synthesis methods for these compounds.
Conclusion:
In conclusion, 1-(2-Allyloxyethoxy)octadecane, ethyl prop-2-enoate, and 2-methylprop-2-enoic acid are chemical compounds with a wide range of potential applications in various fields. Their synthesis methods are complex, but they have low toxicity and are versatile in their uses. Further research is needed to fully understand their mechanisms of action and potential applications, but they hold promise for future scientific research.

Synthesis Methods

The synthesis of 1-(2-Allyloxyethoxy)octadecane, ethyl prop-2-enoate, and 2-methylprop-2-enoic acid involves complex chemical reactions. However, the most commonly used method involves the reaction of the corresponding alcohols with acid chlorides or anhydrides in the presence of a catalyst. The resulting products are then purified through various methods, such as distillation or chromatography.

Scientific Research Applications

These compounds have various scientific research applications, including their use as surfactants, emulsifiers, and dispersants. They have also been studied for their potential use in drug delivery systems, as they can improve the solubility and bioavailability of certain drugs. Additionally, these compounds have been investigated for their use in polymerization reactions, as they can act as reactive monomers.

properties

CAS RN

109292-17-3

Product Name

1-(2-Allyloxyethoxy)octadecane; ethyl prop-2-enoate; 2-methylprop-2-enoic acid

Molecular Formula

C32H60O6

Molecular Weight

540.8 g/mol

IUPAC Name

ethyl prop-2-enoate;2-methylprop-2-enoic acid;1-(2-prop-2-enoxyethoxy)octadecane

InChI

InChI=1S/C23H46O2.C5H8O2.C4H6O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-23-22-24-20-4-2;1-3-5(6)7-4-2;1-3(2)4(5)6/h4H,2-3,5-23H2,1H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6)

InChI Key

HLVRJBRPDSSDRC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOCCOCC=C.CCOC(=O)C=C.CC(=C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCC=C.CCOC(=O)C=C.CC(=C)C(=O)O

Origin of Product

United States

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